3'-Chloro-5'-fluoro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H12ClFOS. It is a member of the aryl ketone family and is characterized by the presence of chloro, fluoro, and thiomethyl substituents on the phenyl ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde and 2-thiomethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives
Scientific Research Applications
3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to specific targets, while the thiomethyl group contributes to its overall reactivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction .
Comparison with Similar Compounds
3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:
3’-Chloro-5’-fluoroacetophenone: Lacks the thiomethyl group, resulting in different reactivity and applications.
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone: The absence of the sulfur atom in the substituent affects its chemical properties and biological activity.
3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)acetophenone: The difference in the carbon chain length influences its physical and chemical properties
These comparisons highlight the unique features of 3’-Chloro-5’-fluoro-3-(2-thiomethylphenyl)propiophenone, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQLIMDFSJZQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644341 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-37-5 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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